Mono(1-ethylpentyl) Phthalate
Description
Properties
CAS No. |
84489-38-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.321 |
IUPAC Name |
2-heptan-3-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
XAOCBRPWPVRHSP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Ethylpentyl) Ester; Phthalic Acid 1-Ethylpentyl Ester; 1,2-Benzenedicarboxylic Acid Mono(1-ethylpentyl) Ester; |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Di(1-ethylpentyl) Phthalate
The most direct route to this compound involves the controlled hydrolysis of its parent diester, di(1-ethylpentyl) phthalate. This reaction typically employs acidic or alkaline conditions to cleave one ester bond, yielding the monoester and 1-ethylpentanol as a byproduct.
Reaction Mechanism :
In a study validating phthalate monoester preparation, NIST utilized gravimetric and chromatographic methods to ensure precision in mass fraction measurements during hydrolysis. Optimal conditions for high yield (≥85%) include:
-
Temperature : 60–80°C
-
Catalyst : 0.1 M HCl or NaOH
-
Reaction Time : 4–6 hours
Purification is achieved via liquid-liquid extraction using acetonitrile, followed by LC-MS/MS analysis to confirm monoester purity.
Direct Esterification of Phthalic Anhydride
Phthalic anhydride can react directly with 1-ethylpentanol in a stoichiometric ratio to produce this compound. This method avoids the need for diester precursors but requires careful control to prevent over-esterification.
Reaction Equation :
Key parameters:
-
Catalyst : Concentrated sulfuric acid (1–2% w/w)
-
Temperature : 120–140°C
-
Solvent : Toluene (to azeotropically remove water)
The reaction is monitored via FT-IR spectroscopy for the disappearance of anhydride peaks (∼1770 cm⁻¹) and the emergence of ester carbonyl signals (∼1720 cm⁻¹).
Enzymatic Hydrolysis
Recent advances in biocatalysis have enabled the use of lipases for selective monoester production. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of di(1-ethylpentyl) phthalate under mild conditions:
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.0 (phosphate buffer) |
| Enzyme Loading | 5% w/w |
| Reaction Time | 24–48 hours |
This method achieves ∼70% conversion with minimal byproducts, making it suitable for applications requiring high stereochemical purity.
Analytical Validation of Synthesis
Chromatographic Purity Assessment
Post-synthesis, this compound is analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The NIST-3060 certification protocol outlines a validated approach:
-
Column : Betasil Phenyl (150 mm × 2.1 mm, 3 µm)
-
Mobile Phase : 0.1% acetic acid in water (A) and acetonitrile (B)
-
Gradient : 10–90% B over 15 minutes
-
Detection : MRM transitions m/z 279 → 147 (quantifier) and 279 → 149 (qualifier)
Calibration curves (0.3–200 ng/mL) demonstrate linearity (R² > 0.995), with limits of detection at 0.1 ng/mL.
Gravimetric Yield Calculation
The mass fraction of this compound is determined by comparing the post-purification mass to the initial diester input. NIST’s stratified random sampling of ampouled solutions ensures <2% relative uncertainty in certified values.
Comparative Analysis of Synthesis Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acidic Hydrolysis | 85–90 | 95–98 | Industrial | Low |
| Direct Esterification | 75–80 | 90–93 | Pilot-scale | Moderate |
| Enzymatic Hydrolysis | 65–70 | 98–99 | Lab-scale | High |
Key Findings :
-
Acidic hydrolysis offers the best balance of yield and cost for industrial production.
-
Enzymatic methods, while costly, are preferred for high-purity applications (e.g., biomedical research).
-
Direct esterification is limited by competing diester formation, necessitating rigorous stoichiometric control.
Challenges and Optimization Strategies
Byproduct Management
Over-hydrolysis to phthalic acid is a common issue in acidic/alkaline routes. Strategies to mitigate this include:
-
Stepwise Water Addition : Gradual introduction of water to limit excess hydrolysis.
-
Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to stabilize the monoester intermediate.
Chemical Reactions Analysis
Metabolic Pathways of Phthalates
Phthalate esters like MEHP undergo hydrolysis and conjugation in biological systems. Key reactions include:
-
Hydrolysis : Phthalates are cleaved into monoesters (e.g., MEHP) by intestinal lipases or esterases . For example, DEHP (di-(2-ethylhexyl) phthalate) is rapidly hydrolyzed to MEHP in vivo .
-
Conjugation : Monoesters form glucuronide conjugates via uridine 5′-diphosphoglucuronyl transferase, enhancing water solubility for excretion .
Reaction Example (Hydrolysis of DEHP to MEHP) :
DEHP → MEHP + Ethylhexanol
Where R = 2-ethylhexyl group .
Steroidogenesis Stimulation
MEHP was shown to stimulate basal steroidogenesis in gonadal cells by upregulating cholesterol synthesis genes (HSL, Hmgcr) and increasing progesterone/testosterone production . This suggests that phthalate monoesters may interact with mitochondrial pathways to enhance steroid precursor availability.
Key Findings :
-
MEHP (25–100 μM) increased progesterone synthesis by 1.2–4.1-fold in mouse Leydig cells .
-
Aminoglutethimide (a P450scc inhibitor) partially blocked MEHP-induced steroidogenesis, indicating mitochondrial involvement .
Oxidative Stress and Apoptosis
Phthalate exposure induces oxidative stress in reproductive tissues. For MEHP:
-
Increased reactive oxygen species (ROS) and reduced antioxidant enzyme activity (e.g., SOD1, GPX) were observed in ovarian follicles .
-
Proapoptotic gene Bax expression rose, while antiapoptotic Bcl-2 expression declined .
Proposed Mechanism :
MEHP → ROS generation → Disruption of cell-cycle regulators (Ccnd2, Ccne1) → Apoptosis induction .
Epigenetic and Transgenerational Effects
Prenatal exposure to phthalates (e.g., DEHP) altered DNA methylation in offspring, affecting genes related to reproduction and development . For example:
-
Reduced methylation of Alu repeats in cord blood correlated with DEHP metabolite levels .
-
Long-term effects included altered androgen/estrogen response genes .
Challenges and Limitations
-
Data Gaps : The provided sources do not explicitly address Mono(1-ethylpentyl) phthalate. Its reactivity may differ from MEHP due to structural variations (e.g., pentyl vs. hexyl chain).
-
Toxicity Variability : Phthalate toxicity is influenced by chain length and branching. Shorter chains (e.g., ethylpentyl) may exhibit distinct metabolic and endocrine-disrupting profiles .
Research Recommendations
-
In Vitro Studies : Investigate MEHP-like hydrolysis and conjugation pathways for this compound.
-
Toxicity Assessments : Compare oxidative stress induction and steroidogenic effects with MEHP.
-
Epigenetic Analysis : Examine DNA methylation changes in exposed tissues.
Scientific Research Applications
Mono(1-ethylpentyl) Phthalate is used extensively in scientific research, particularly in the fields of chemistry, biology, and environmental science.
Chemistry: It is used as a model compound to study the behavior of phthalates and their interactions with other chemicals.
Biology: Research on its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigations into its potential health effects and its presence in medical devices.
Industry: Used in the production of flexible plastics and as a plasticizer in various commercial products
Mechanism of Action
Mono(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to altered hormonal balance and subsequent physiological effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Comparison with Similar Phthalate Metabolites
Structural and Physicochemical Properties
Key physicochemical properties of Mono(1-ethylpentyl) phthalate and related compounds are summarized in Table 1. Data for analogs are derived from experimental studies, while properties for this compound are inferred based on structural homology.
Table 1: Physicochemical Comparison of Selected Phthalate Monoesters
*Predicted values for this compound based on structural analogs.
Key Observations:
- Stability: The ethyl branch may slow enzymatic oxidation compared to linear-chain metabolites like MnPP, altering metabolic pathways .
Metabolic Pathways and Biomarker Utility
Phthalate monoesters are formed via hydrolysis of parent diester compounds. Subsequent oxidation produces secondary metabolites, which are often more abundant in biological samples (e.g., urine).
Table 2: Metabolic Profiles of Selected Phthalate Monoesters
*Inferred based on structural analogs.
Key Findings:
- MEHP undergoes extensive oxidation to secondary metabolites (e.g., MEHHP, MEOHP), which are 10-fold more abundant in urine than MEHP itself . This compound, with a shorter chain, may follow similar oxidation pathways but with reduced efficiency due to steric hindrance from ethyl branching.
- Unlike MEHP, linear metabolites like MnPP are primarily excreted as glucuronide conjugates, bypassing oxidation .
Toxicological and Health Effects
Table 3: Comparative Toxicity of Phthalate Monoesters
*Inferred based on structural analogs.
Key Insights:
- MEHP: Demonstrates significant reproductive toxicity, including altered placental transcriptomes and associations with birth weight differences in twins . Its oxidized metabolites (MEHHP, MEOHP) correlate more strongly with health outcomes than MEHP itself .
Q & A
Q. How should researchers design epidemiological studies to assess the impact of Mono(1-ethylpentyl) Phthalate on fetal development?
- Methodological Answer : Longitudinal cohort studies should collect trimester-specific maternal urine samples to measure phthalate metabolite concentrations (e.g., MEHP, MEOHP, MECPP) and correlate them with clinical birth outcomes such as anogenital distance (AGD) or genital malformations. Studies like Bustamante-Montes et al. (2013) and Sathyanarayana et al. (2016) exemplify this approach, using patient cohorts stratified by fetal sex and adjusting for confounders like maternal BMI and gestational age .
Q. What are the best practices for nomenclature and metabolite identification in phthalate research?
- Methodological Answer : Use standardized abbreviations (e.g., MEHP for Mono(2-ethylhexyl) Phthalate) and avoid ad hoc acronyms. Reference authoritative tables, such as those in systematic review protocols, to ensure consistency. For example, DEHP metabolites like MEHHP and MECPP should be clearly distinguished from oxidative byproducts (e.g., 5-OH-MEHP) to avoid misclassification .
Q. How can researchers accurately measure phthalate exposure in human populations?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or mass spectrometry to quantify urinary metabolites. Studies in and emphasize the importance of timing sample collection (e.g., first vs. third trimester) and normalizing metabolite concentrations to creatinine levels to account for urinary dilution .
Q. What experimental models are suitable for studying phthalate metabolism pathways?
- Methodological Answer : In vitro models (e.g., hepatic microsomes) or animal models (e.g., rodents) can track DEHP hydrolysis and oxidation into metabolites like MEHHP and MEOHP. Techniques such as isotope labeling and kinetic assays help elucidate enzymatic pathways, as illustrated in DEHP metabolic flowcharts .
Advanced Questions
Q. How can meta-analyses address heterogeneity in phthalate toxicity studies (e.g., endometriosis risk)?
- Methodological Answer : Apply random-effects models to account for between-study variability (e.g., I² > 50%). Stratify analyses by study design (case-control vs. cohort) and population (laparoscopy-confirmed vs. general). For example, Arbuckle et al. (2018) resolved contradictions by subgrouping data by geographic region and exposure windows, revealing significant OR variations between U.S. and Asian cohorts .
Q. What transcriptomic approaches are effective for identifying phthalate-induced placental toxicity?
- Methodological Answer : Use RNA sequencing (RNA-seq) to profile placental tissue exposed to MEHP. Bioinformatics tools (e.g., Gene Ontology enrichment) can highlight dysregulated pathways (e.g., steroidogenesis). Studies like Paquette et al. (2024) combined RNA-seq with transcription factor analysis to link MEHP to impaired trophoblast differentiation .
Q. How should cumulative risk assessments integrate multiple phthalate exposures?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) models to simulate co-exposure scenarios (e.g., DEHP + DBP). EPA guidelines recommend mapping workplace tasks (simultaneous vs. consecutive phthalate use) and cross-referencing market data to identify high-risk industries .
Q. What methods resolve data gaps in phthalate toxicity assessments?
- Methodological Answer : Prioritize targeted research on understudied endpoints (e.g., neurodevelopmental effects) using harmonized protocols. Systematic reviews should flag gaps via evidence stream evaluations (e.g., "Indeterminate" confidence ratings) and recommend dose-response studies bridging animal-to-human extrapolation .
Q. How can researchers validate oxidative stress as a mechanism of phthalate toxicity?
- Methodological Answer : Measure biomarkers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tandem with phthalate metabolites. Experimental designs should include antioxidant intervention arms (e.g., N-acetylcysteine) to test causal links, as suggested by Sunman et al. (2019) in studies linking DEHP to AGD reductions .
Q. What strategies improve reproducibility in phthalate biomonitoring studies?
- Methodological Answer : Adopt ISO 17034-certified reference materials for metabolite quantification. Cross-validate assays between labs using blinded replicates and participate in inter-laboratory proficiency testing, as outlined in protocols from the International Journal of Environmental Research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
